molecular formula C6H11N3O3S B1457905 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide CAS No. 1075239-19-8

5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide

Cat. No. B1457905
M. Wt: 205.24 g/mol
InChI Key: RUJIYYYAZOMLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .


Synthesis Analysis

Significant advances have been made on the various transformations (e.g., hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation) of biomass-derived 5-hydroxymethylfurfural (HMF) .


Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . Further studies revealed the presence of molybdate species in the interlayer spaces and the formation of layered hydrotalcite structures .


Chemical Reactions Analysis

HMF can form in sugar-containing food, particularly as a result of heating or cooking . Our FTIR data support a reaction pathway in which humins form either through a ring opening mechanism and/or through substitution at the α or β position via nucleophilic attack .


Physical And Chemical Properties Analysis

HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Scientific Research Applications

Biocatalysis in Pharmaceutical Sciences

  • Application : The compound is used in the selective oxidation of HMF to 5-hydroxymethylfuroic acid (HMFCA) by a robust whole-cell biocatalyst .
  • Method : The process involves the use of extremely radiation-resistant Deinococcus wulumuqiensis R12 as a biocatalyst. The resting cells exhibited excellent catalytic performance in a broad range of pH and temperature values, and extremely high tolerance to HMF and the HMFCA product .
  • Results : An excellent yield of HMFCA (up to 90%) was achieved when the substrate concentration was set to 300 mM under the optimized reaction conditions .

Electrocatalysis in Energy Production

  • Application : The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of HMF has attracted considerable attention .
  • Method : This process involves the use of various heterogeneous electrocatalysts. The reaction conditions are mild, and the reaction is rapid with high conversion .
  • Results : This method has shown promise in the industrialization process of biomass utilization .

Safety And Hazards

HMF is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure), and specific target organ toxicity (repeated exposure) .

Future Directions

Developing practical and scalable catalytic approaches for directly converting concentrated 5-hydroxymethylfurfural (HMF) into value-added bio-based chemicals represents a major challenge in efforts to make the lignocellulosic biorefinery a sustainable and ecologically viable reality .

properties

IUPAC Name

5-(hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3S/c1-8(2)13(11,12)9-6(5-10)3-4-7-9/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJIYYYAZOMLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide
Reactant of Route 2
5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.